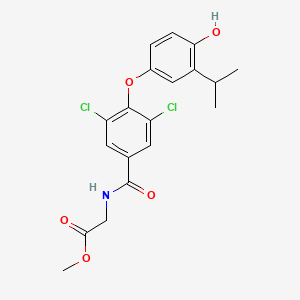
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate is a complex organic compound with significant potential in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-isopropylphenol with 3,5-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the phenoxy intermediate.
Amidation: The phenoxy intermediate is then reacted with methyl 2-aminoacetate under controlled conditions to form the desired benzamido compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Automated systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous flow processes: Implementing continuous flow processes to enhance yield and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms or modify the benzamido group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation products: Ketones or aldehydes derived from the hydroxyl group.
Reduction products: Compounds with modified benzamido groups or dechlorinated derivatives.
Substitution products: Compounds with new functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways due to its complex structure.
Drug Development: It has potential as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: The compound’s unique structure may allow it to act as a therapeutic agent for certain diseases, particularly those involving oxidative stress or inflammation.
Industry
Agriculture: It can be used in the development of agrochemicals, such as herbicides or pesticides.
Cosmetics: The compound may find applications in the formulation of cosmetic products due to its potential antioxidant properties.
Mécanisme D'action
The mechanism by which Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Interaction: It can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Oxidative Stress Modulation: The compound’s antioxidant properties may help in reducing oxidative stress by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3,5-dichloro-4-(4-hydroxyphenoxy)benzamido)acetate: Lacks the isopropyl group, which may affect its reactivity and applications.
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-methylphenoxy)benzamido)acetate: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic effects.
Uniqueness
Structural Complexity: The presence of both chlorine and isopropyl groups in Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate provides unique steric and electronic properties, making it distinct from similar compounds.
This detailed overview of this compound showcases its significance in scientific research and industrial applications
Propriétés
Formule moléculaire |
C19H19Cl2NO5 |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
methyl 2-[[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)benzoyl]amino]acetate |
InChI |
InChI=1S/C19H19Cl2NO5/c1-10(2)13-8-12(4-5-16(13)23)27-18-14(20)6-11(7-15(18)21)19(25)22-9-17(24)26-3/h4-8,10,23H,9H2,1-3H3,(H,22,25) |
Clé InChI |
KCTMWIUCHGZONR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(=O)NCC(=O)OC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


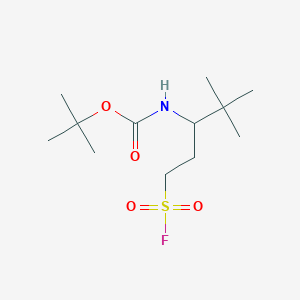


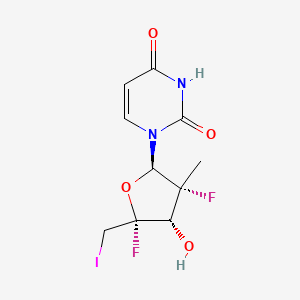

![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
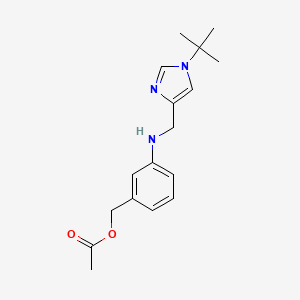
![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
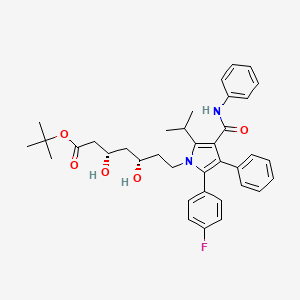

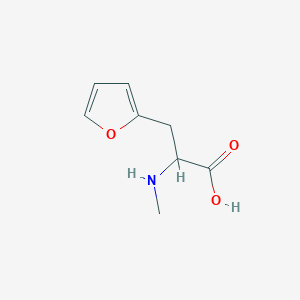

![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)
